Product packaging for FmocNH-PEG4-CH2CH2N3(Cat. No.:)

FmocNH-PEG4-CH2CH2N3

Cat. No.: B8179511
M. Wt: 484.5 g/mol
InChI Key: KGAGOHZZTZIRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Polyethylene (B3416737) Glycol (PEG) in Molecular Design for Bioconjugation and Materials Science Research

Polyethylene Glycol (PEG) is a polyether compound that is widely utilized in biomedical applications due to its biocompatibility, solubility in aqueous solutions, and lack of toxicity. The incorporation of PEG chains, a process known as PEGylation, can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their hydrodynamic volume. This often leads to reduced renal clearance and decreased immunogenicity. baseclick.eu In materials science, PEG segments are used to create hydrogels and other biocompatible materials, often for applications in tissue engineering and drug delivery. biochempeg.com The PEG4 spacer in FmocNH-PEG4-CH2CH2N3 provides a hydrophilic and flexible linkage, which can be crucial for maintaining the biological activity of conjugated molecules by minimizing steric hindrance. nih.gov

Significance of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Advanced Synthetic Strategies

The Fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group predominantly used for the protection of amines, particularly in solid-phase peptide synthesis (SPPS). nih.govbiochempeg.com Its key advantage lies in its stability under acidic conditions, allowing for the selective removal of other acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, without affecting the Fmoc-protected amine. nih.govnih.gov The deprotection of the Fmoc group is typically achieved under mild basic conditions, commonly with a solution of piperidine (B6355638) in a suitable solvent. biochempeg.com This orthogonality makes the Fmoc group an essential tool in the stepwise synthesis of complex peptides and other organic molecules. nih.gov The Fmoc group in this compound allows for its direct integration into standard Fmoc-based solid-phase synthesis protocols. nih.gov

Role of Azide (B81097) Functionality in Modular Ligation Reactions for Chemical Biology

The azide group (N3) is a key functional group in the field of bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". baseclick.eu This reaction is highly efficient, selective, and proceeds under mild, aqueous conditions, making it ideal for the conjugation of biomolecules. biochempeg.comsigmaaldrich.com The azide functionality is largely unreactive towards the functional groups typically found in biological systems, ensuring that the ligation reaction is highly specific to its alkyne partner. biochempeg.com This has led to widespread applications in labeling, imaging, and the synthesis of complex bioconjugates. sigmaaldrich.com The azide group in this compound provides a reactive handle for "clicking" it onto a molecule bearing an alkyne group. medchemexpress.com

Contextualization of this compound as a Versatile Synthetic Building Block for Academic Research

This compound stands as a versatile heterobifunctional linker, enabling the sequential and controlled assembly of molecular constructs. Its utility is prominent in several areas of academic research. For instance, in peptide chemistry, it can be incorporated into a peptide sequence via its Fmoc-protected amine. Following deprotection of the Fmoc group and further peptide elongation, the terminal azide can be used to conjugate the peptide to other molecules of interest, such as fluorescent dyes, imaging agents, or drug molecules, using click chemistry.

A significant area of application for such linkers is in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. purepeg.combiochempeg.com The linker component of a PROTAC is critical for its efficacy, and PEG linkers are commonly used to connect the target-binding and E3 ligase-binding moieties. nih.gov The this compound linker provides a modular platform for PROTAC synthesis, where the Fmoc group can be used for solid-phase synthesis of one part of the chimera, and the azide can be used for the subsequent attachment of the other part via click chemistry. nih.govmedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32N4O6 B8179511 FmocNH-PEG4-CH2CH2N3

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O6/c26-29-28-10-12-32-14-16-34-18-17-33-15-13-31-11-9-27-25(30)35-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAGOHZZTZIRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Routes and Methodological Considerations for Fmocnh Peg4 Ch2ch2n3

Strategies for the Construction of the PEG4 Backbone

The synthesis of the PEG4 backbone is a foundational step. Monodisperse PEG linkers are highly desirable to ensure the homogeneity of the final conjugate. chempep.com Strategies for constructing the PEG backbone generally fall into two categories: stepwise synthesis and the use of pre-formed PEG units.

Stepwise Synthesis: This approach involves the iterative addition of ethylene (B1197577) glycol units. chempep.com While offering precise control over the linker length, it can be a lengthy process. A more convenient one-pot approach has been reported, which simplifies the elongation cycles. beilstein-journals.org

Use of Pre-formed PEG Units: A more common and efficient strategy is to start with commercially available, monodisperse tetraethylene glycol. This readily available starting material provides the core structure, which is then functionalized at both ends.

A key intermediate in many synthetic routes is 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethanol. This compound can be synthesized through various methods, including the stepwise etherification of ethylene glycol derivatives.

Installation and Selective Protection of the Fmoc-Amine Moiety in FmocNH-PEG4-CH2CH2N3

The Fmoc protecting group is crucial for orthogonal synthesis strategies, as it is stable under a wide range of conditions but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in a polar solvent. rapp-polymere.comrapp-polymere.com This allows for the selective deprotection of the amine in the presence of other protecting groups.

The installation of the Fmoc group is typically achieved by reacting the primary amine of a PEG linker with Fmoc-Cl or Fmoc-NHS ester in the presence of a base. google.comgoogle.com For instance, the free amino alcohol of a PEG derivative can be converted to the Fmoc derivative using Fmoc-Cl in a sodium carbonate solution. google.com

ReagentConditionsTypical YieldReference
Fmoc-Cl10% Sodium CarbonateNot specified google.com
Fmoc-NHSBasic conditionsNot specified polysciences.com

Table 1: Reagents for Fmoc Protection of Amines

Introduction of the Terminal Azide (B81097) Functional Group in this compound

The terminal azide functionality is a key feature of this compound, enabling its participation in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.commedchemexpress.combroadpharm.com This allows for the efficient and specific conjugation to molecules containing an alkyne group.

Azide Precursor Synthesis and Optimization

The introduction of the azide is often accomplished via nucleophilic substitution of a suitable leaving group on the PEG backbone. A common precursor is a terminal hydroxyl group, which can be converted to a better leaving group such as a tosylate or mesylate. sigmaaldrich.comnih.gov

A typical procedure involves treating the terminal alcohol of a PEG derivative with tosyl chloride in the presence of pyridine (B92270) to form the tosylate. sigmaaldrich.com This is followed by reaction with sodium azide in a suitable solvent like DMF to yield the terminal azide. sigmaaldrich.comnih.gov An alternative method involves the conversion of a terminal chloride to the azide using sodium azide. google.com

Leaving GroupAzide SourceSolventConditionsReference
TosylateSodium AzideDMFNot specified sigmaaldrich.com
MesylateSodium AzideDMF65 °C, 15 h nih.gov
ChlorideSodium AzideDMF90-95 °C, 16 h google.com

Table 2: Conditions for Azide Introduction

Regioselective Functionalization Approaches

To synthesize the heterobifunctional this compound, regioselective functionalization of the PEG4 backbone is paramount. This ensures that the Fmoc-amine and azide groups are installed at opposite ends of the linker.

One strategy involves starting with a di-functionalized PEG derivative where the two functional groups can be reacted selectively. For example, starting with a diamino-PEG derivative, one amine can be selectively protected with the Fmoc group, leaving the other available for conversion to an azide. This conversion can be achieved through a diazotization reaction followed by substitution with an azide source.

A more controlled approach involves a stepwise synthesis starting from a mono-protected PEG derivative, such as mono-Fmoc-amino-PEG-hydroxyl. jenkemusa.com The remaining hydroxyl group can then be converted to the azide as described in section 2.3.1. This method provides excellent control over the final structure.

Orthogonal Protecting Group Chemistry in the Synthesis of Complex Molecules Incorporating this compound

The concept of orthogonal protecting groups is central to the utility of this compound. nih.goviris-biotech.de It allows for the selective removal of one protecting group in the presence of others, enabling the stepwise construction of complex molecules. iris-biotech.de The Fmoc group, being base-labile, is orthogonal to acid-labile groups like Boc and t-butyl, as well as to other groups that are removed under different conditions. iris-biotech.de

Compatibility with Fmoc-Based Solid-Phase Synthesis (SPPS)

This compound is highly compatible with Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the synthesis of peptides and modified peptides. rapp-polymere.comiris-biotech.deacs.org In SPPS, the Fmoc group on the N-terminus of the growing peptide chain is removed at each cycle with a piperidine solution to allow for the coupling of the next Fmoc-protected amino acid. iris-biotech.de

The this compound linker can be incorporated into a peptide sequence during SPPS. The azide functionality remains intact throughout the synthesis and can be used for post-synthetic modification of the peptide, for example, by conjugation to a reporter molecule or another peptide containing an alkyne group. The use of PEG linkers in SPPS can also improve the solubility and pharmacokinetic properties of the resulting peptide conjugates. peptide.com

Protecting Group CombinationDeprotection Condition for First GroupDeprotection Condition for Second GroupOrthogonalityReference
Fmoc / tBu20% Piperidine in DMFTFAYes iris-biotech.de
Fmoc / Benzyl (B1604629)20% Piperidine in DMFH2/Pd or HFYes iris-biotech.de
Boc / BenzylTFAH2/Pd or HFNo (Both acid-sensitive) iris-biotech.de

Table 3: Common Orthogonal Protecting Group Pairs in SPPS

Chemical Compounds Mentioned

Selective Deprotection Methodologies for Fmoc and Other Protecting Groups

The strategic removal of protecting groups is a cornerstone of successful multi-step organic synthesis, particularly in the construction of complex molecules like peptide-drug conjugates and other targeted therapeutics. In the context of the bifunctional linker this compound, the selective deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group is a critical step to unmask the primary amine for subsequent conjugation, while preserving the azide functionality for orthogonal ligation reactions. This section explores the methodologies for the selective removal of the Fmoc group and discusses the orthogonal deprotection of other commonly used protecting groups, such as tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz), which are often employed in concert with Fmoc-based strategies.

The Fmoc group is a base-labile protecting group widely used for the temporary protection of amines, especially in solid-phase peptide synthesis (SPPS). wikipedia.orggenscript.com Its popularity stems from its stability to acidic conditions and its facile removal with mild bases, which allows for an orthogonal protection strategy in the presence of acid-labile or hydrogenolysis-sensitive groups. organic-chemistry.orgtotal-synthesis.com

The mechanism of Fmoc deprotection involves the abstraction of the acidic proton on the C9 carbon of the fluorene (B118485) ring by a base. total-synthesis.comresearchgate.net This is followed by a β-elimination to release the free amine and dibenzofulvene (DBF). researchgate.net The liberated DBF is a reactive electrophile that can undergo Michael addition with the newly deprotected amine or other nucleophiles present in the reaction mixture. researchgate.net To prevent these side reactions, a scavenger, typically a secondary amine like piperidine, is used in excess to trap the DBF as a stable adduct. researchgate.net

A variety of bases and reaction conditions have been investigated for the efficient and clean removal of the Fmoc group. The choice of deprotection reagent and conditions is often dictated by the specific substrate and the presence of other sensitive functional groups.

Commonly employed deprotection cocktails include:

Piperidine in DMF: A solution of 20-50% piperidine in N,N-dimethylformamide (DMF) is the most standard and efficient reagent for Fmoc removal. genscript.comiris-biotech.de In a 20% piperidine/DMF solution, the half-life of the Fmoc group is approximately six seconds. wikipedia.org

Piperazine/DBU/Formic Acid in DMF: A mixture of 5% piperazine, 1% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1% formic acid in DMF offers an alternative to piperidine. wikipedia.org

4-Methylpiperidine: This reagent has been shown to be as effective as piperidine for Fmoc deprotection. iris-biotech.de

Dipropylamine (DPA): DPA is a less toxic and non-stench alternative to piperidine that can effectively remove the Fmoc group. acs.org

Sodium Azide: In a base-free method, sodium azide has been shown to effectively deprotect N(α)-Fmoc-amino acids. nih.govresearchgate.net This method could be particularly advantageous for substrates sensitive to basic conditions. However, the treatment of this compound with sodium azide could potentially lead to side reactions involving the terminal azide.

The following table summarizes various conditions reported for Fmoc deprotection:

Table 1: Selected Reagents and Conditions for Fmoc Deprotection

Reagent(s)SolventConcentrationTime (min)Deprotection (%)Reference
PiperidineDMF20%0.150 researchgate.net
PiperidineDMF20-50%-- genscript.com
PiperidineDMF30%10- springernature.com
PiperidineNMP23%10- springernature.com
PiperazineDMF5%0.3350 researchgate.net
MorpholineDMF50%150 researchgate.net
Sodium AzideVarious-hoursComplete nih.gov
DipropylamineDMF25%30- acs.org

Orthogonal protecting group strategies are essential in complex syntheses where multiple functional groups of the same type require selective manipulation. organic-chemistry.org The combination of Fmoc with acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups allows for the sequential deprotection of different amines within the same molecule. organic-chemistry.orgmasterorganicchemistry.comfiveable.me

Fmoc and Boc: The Fmoc and Boc groups are a classic orthogonal pair. organic-chemistry.orgtotal-synthesis.com The Fmoc group is removed under basic conditions, while the Boc group is stable to base but readily cleaved with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.compeptide.com This orthogonality is widely exploited in SPPS. total-synthesis.com

Fmoc and Cbz: The Fmoc and Cbz groups are also considered orthogonal. total-synthesis.com The Fmoc group is removed with a base, whereas the Cbz group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C). masterorganicchemistry.com While Cbz is generally stable to the basic conditions used for Fmoc removal, it is worth noting that Fmoc can be susceptible to hydrogenolysis, although it is less reactive than benzyl groups, allowing for selectivity. total-synthesis.com A novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has also been reported, which is tolerant of N-Boc groups. researchgate.net

The azide group in this compound is stable to the standard basic conditions used for Fmoc deprotection and the acidic conditions used for Boc removal, provided that thiols are not present in the cleavage cocktail. It is also stable to the hydrogenolysis conditions used for Cbz removal. This stability makes the azide a valuable functional handle for bioorthogonal conjugation reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com

Reactivity and Mechanistic Aspects of the Azide Moiety in Fmocnh Peg4 Ch2ch2n3

Principles of Azide (B81097) Reactivity in Cycloaddition Reactions

The foundational reaction governing the chemistry of the azide group in this context is the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgnih.gov In this reaction, the azide acts as a 1,3-dipole, a molecule with delocalized electrons across three atoms, which reacts with an unsaturated system known as a dipolarophile, such as an alkyne, to form a stable five-membered heterocyclic ring. nih.gov For the reaction between an azide and an alkyne, the product is a 1,2,3-triazole. wikipedia.org

Azides are considered ideal for these types of reactions due to their stability under many synthetic conditions and a general lack of side reactions. wikipedia.org However, the thermal, uncatalyzed Huisgen cycloaddition between a standard azide and a terminal alkyne is a slow process that requires elevated temperatures. wikipedia.orgorganic-chemistry.org A significant drawback of the thermal reaction is its poor regioselectivity, often yielding a mixture of 1,4- and 1,5-substituted triazole isomers. wikipedia.orgorganic-chemistry.org These limitations led to the development of catalyzed and strain-promoted versions of the reaction, which offer vastly improved reaction rates and, in the case of CuAAC, complete regioselectivity. organic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms

The copper(I)-catalyzed variant of the Huisgen cycloaddition, known as CuAAC, is a cornerstone of "click chemistry". wikipedia.orgnumberanalytics.com This reaction is not a true concerted cycloaddition but a stepwise process that is profoundly accelerated by the copper(I) catalyst. wikipedia.org It exhibits high functional group tolerance, can be performed in aqueous environments over a wide pH range (4-12), and exclusively produces the 1,4-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgbeilstein-journals.org The rate acceleration is immense, reaching factors of 10^7 to 10^8 compared to the uncatalyzed thermal reaction. organic-chemistry.org

The mechanism of CuAAC has been the subject of extensive study, with evidence pointing towards the critical involvement of dinuclear copper intermediates. beilstein-journals.orgnih.gov While early proposals suggested a mononuclear catalytic cycle, kinetic and computational studies have indicated that pathways involving two copper atoms are kinetically favored. nih.govrsc.org

The catalytic cycle is generally understood to proceed through the following key steps:

Formation of a Copper Acetylide: A terminal alkyne reacts with a copper(I) source to form a copper acetylide complex. wikipedia.orgcreative-biolabs.com Kinetic studies suggest the reaction rate is second order with respect to the copper(I) concentration, leading to the proposal of a dinuclear copper acetylide intermediate as the key catalytically active species. nih.govrsc.org This π,σ-bis(copper) acetylide has been isolated and characterized, lending strong support to the dinuclear mechanism. nih.gov

Cyclization: An intramolecular, nucleophilic attack from the terminal nitrogen of the azide onto the alkyne carbon leads to the formation of a six-membered copper-containing metallacycle intermediate. rsc.orgcreative-biolabs.com This step is significantly lower in activation energy compared to the uncatalyzed reaction. rsc.org

Rearrangement and Protonolysis: The metallacycle rearranges, leading to the formation of a copper triazolide intermediate. creative-biolabs.com Subsequent protonation, often by the alkyne substrate itself, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst, thereby closing the catalytic cycle. wikipedia.orgnih.govrsc.org

Key Intermediates in the Dinuclear CuAAC Catalytic Cycle
Intermediate SpeciesDescriptionRole in Catalytic Cycle
π,σ-Bis(copper) AcetylideA complex where one copper atom is σ-bonded to the acetylide and a second copper atom is π-coordinated to the alkyne. nih.govThe primary catalytically active species that reacts with the azide. nih.gov
Six-Membered CupracycleA metallacycle formed after the nucleophilic attack of the azide on the copper-activated alkyne. rsc.orgA transient intermediate on the pathway to the triazole ring. rsc.org
Bis(copper) TriazolideThe product of the cyclization step, where the triazole ring is coordinated to two copper atoms before protonolysis. nih.govThe resting state of the catalyst before product release and regeneration. nih.gov

The efficiency of the CuAAC reaction is highly dependent on the choice of ligands and reaction conditions. Ligands play a multifaceted role: they stabilize the catalytically active Cu(I) oxidation state against disproportionation and oxidation, increase catalyst solubility, and accelerate the reaction rate. nih.govmdpi.com

Ligands: Nitrogen-based ligands are most common. Tris(triazolylmethyl)amine derivatives, such as BTTAA (2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) and THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), are widely used to accelerate CuAAC reactions, particularly in biological applications. nih.govjenabioscience.com The structure of the ligand, including the length of its chelate arms, the nature of the donor groups, and the degree of steric hindrance, significantly affects both the reactivity and stability of the copper complex. nih.govrsc.org For instance, reducing chelate arm length can increase reactivity but may also lead to higher rates of catalyst oxidation. nih.govrsc.org Some ligands, while highly effective at a 1:1 ratio with copper, can become inhibitory at higher concentrations by blocking coordination sites on the metal. nih.gov The use of chelating azides, which contain an ancillary copper-binding group, can also accelerate the reaction and reduce the required amount of catalyst. creative-biolabs.commdpi.com

Reaction Conditions:

Copper Source: Copper(II) salts like CuSO4 are commonly used in conjunction with a reducing agent, such as sodium ascorbate (B8700270), to generate the active Cu(I) species in situ. beilstein-journals.org

Solvent: The reaction is robust and can be performed in a variety of solvents, including aqueous buffers, which is a major advantage for bioconjugation. organic-chemistry.orgbeilstein-journals.org The choice of solvent can influence ligand performance; donor solvents like DMSO can disrupt inhibitory ligand-copper interactions that may form in purely aqueous media. nih.gov

pH: CuAAC is effective across a broad pH range, typically from 4 to 12. beilstein-journals.org

Factors Influencing CuAAC Efficiency
FactorInfluence on ReactionExamples/Parameters
Ligand TypeStabilizes Cu(I), accelerates reaction rate. nih.govmdpi.comTris(triazolylmethyl)amines (THPTA, BTTAA), Bipyridine derivatives. mdpi.comjenabioscience.com
Ligand:Copper RatioAffects reaction rate; excess ligand can be inhibitory. nih.govOptimal ratios are often system-dependent, starting around 1:1 to 5:1. jenabioscience.comnih.gov
SolventImpacts catalyst solubility and ligand behavior. nih.govWater, t-BuOH, DMSO, and mixtures thereof. beilstein-journals.org
pHReaction is tolerant over a wide range. beilstein-journals.orgTypically pH 4-12. beilstein-journals.org
Reactant StructureChelating azides can accelerate the reaction. creative-biolabs.com2-Picolylazide derivatives. mdpi.com

Catalytic Cycles and Intermediate Species in CuAAC

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Without Metal Catalysis

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. wikipedia.org This reaction is a catalyst-free variant of the Huisgen cycloaddition that relies on the intrinsic reactivity of a strained alkyne, typically a cyclooctyne (B158145), to react readily with an azide like that on Fmoc-NH-PEG4-CH2CH2N3. numberanalytics.comacs.org

The mechanism of SPAAC is a concerted [3+2] cycloaddition, similar to the original thermal Huisgen reaction. wikipedia.orgacs.org The significant rate enhancement is achieved by lowering the activation energy of the reaction. acs.org The theoretical basis for this acceleration is described by the distortion/interaction model. nih.govresearchgate.net

Since the azide component is fixed as Fmoc-NH-PEG4-CH2CH2N3, optimization of the SPAAC reaction focuses on the design and selection of the cyclooctyne counterpart. The goal is to find an ideal balance between high reactivity and sufficient stability for handling and use in complex environments. rsc.org Several generations of cyclooctynes have been developed with this aim. researchgate.net

Key strategies for optimizing cyclooctynes include:

Increasing Ring Strain: Fusing the cyclooctyne to other ring systems can increase strain and reactivity. Dibenzocyclooctynes (DIBO/DBCO) and bicyclononynes (BCN) are widely used examples that exhibit enhanced reaction rates compared to the parent cyclooctyne. wikipedia.orgnih.govub.edu

Electronic Tuning: The introduction of electron-withdrawing groups, such as fluorine atoms, at the propargylic positions (the carbon atoms adjacent to the alkyne) can significantly accelerate the reaction. nih.govrsc.org These groups lower the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), enhancing the orbital interaction with the azide's Highest Occupied Molecular Orbital (HOMO). rsc.org Difluorinated cyclooctynes (DIFO) are a prime example of this strategy. wikipedia.orgnih.gov

Combined Approaches: The most reactive cyclooctynes often combine elements of both strain and electronic activation. nih.govnih.gov For example, biarylazacyclooctynone (BARAC) integrates ring strain with electronic effects from an amide bond and fused aromatic rings to achieve very high reaction rates. nih.gov

The choice of cyclooctyne for reacting with Fmoc-NH-PEG4-CH2CH2N3 depends on the specific application. For instance, while sterically demanding dibenzocyclooctynes like ADIBO show high reactivity with primary azides, their reaction rates can be significantly lower with more sterically hindered azides. researchgate.net Temperature can also be a factor, with studies showing that slightly elevated temperatures (e.g., 37 °C) can promote the efficiency of SPAAC reactions. ub.edu

Commonly Used Cyclooctynes for SPAAC
Cyclooctyne AbbreviationFull NameKey Feature for Reactivity Enhancement
DIFODifluorinated CyclooctyneElectronic activation via electron-withdrawing fluorine atoms. wikipedia.orgnih.gov
DBCO / DIBODibenzocyclooctyneIncreased ring strain from fused benzene (B151609) rings. wikipedia.orgnih.gov
BCNBicyclo[6.1.0]non-4-yneHigh ring strain from a fused cyclopropane (B1198618) ring. ub.eduresearchgate.net
BARACBiarylazacyclooctynoneCombination of high strain and electronic activation. nih.gov

Theoretical Framework of Strain and Reactivity in SPAAC

Mechanistic Studies of Azide Reactivity in Transition Metal-Catalyzed Processes

The reactivity of the azide group in FmocNH-PEG4-CH2CH2N3 is most famously harnessed through transition metal-catalyzed cycloaddition reactions. Mechanistic studies, often supported by density functional theory (DFT) calculations, have been crucial in understanding the role of the metal catalyst in controlling the reaction rate and, most importantly, the regioselectivity of the triazole product. organic-chemistry.orgnih.gov The two landmark reactions are the copper-catalyzed and ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC and RuAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The CuAAC reaction, the cornerstone of "click chemistry," exclusively produces the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.gov The mechanism is fundamentally different from the uncatalyzed thermal Huisgen cycloaddition. mdpi.com The process is initiated by the in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate to the catalytically active Cu(I) species. nih.gov

The accepted mechanism is a stepwise process: mdpi.comwikipedia.org

Acetylide Formation: The Cu(I) catalyst reacts with the terminal alkyne partner to form a copper-acetylide intermediate. This coordination lowers the pKa of the alkyne's terminal proton, facilitating its formation. wikipedia.org

Complexation and Activation: The organic azide, such as this compound, then coordinates to the copper center. Computational studies suggest that multinuclear copper-acetylide complexes may be the active catalytic species, where one copper atom binds the acetylide and another activates the azide. nih.govacs.org This pre-reactive complex brings the two reactants into proximity and a suitable geometry for reaction. nih.gov

Cyclization: A stepwise ring formation occurs, leading to a six-membered copper-triazolide intermediate.

Protonolysis and Catalyst Regeneration: The intermediate is protonated, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst for the next cycle. wikipedia.org

The catalyst's role is critical; it transforms a concerted thermal reaction into a stepwise, lower-energy pathway, enabling the reaction to proceed rapidly at room temperature with absolute regioselectivity. nih.govnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC):

In contrast to CuAAC, the ruthenium-catalyzed reaction (RuAAC) selectively yields the 1,5-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgchesci.com This complementary regioselectivity makes RuAAC a powerful synthetic tool. The mechanism is distinct from the copper-catalyzed pathway and does not typically involve the formation of a metal-acetylide intermediate. wikipedia.org

The proposed mechanism for RuAAC, often using a [CpRuCl] complex (Cp = pentamethylcyclopentadienyl), involves an oxidative coupling pathway: organic-chemistry.orgorganic-chemistry.orgnih.gov

Ligand Exchange: The alkyne and azide substrates coordinate to the ruthenium(II) center, displacing other ligands.

Oxidative Coupling: The key step is the oxidative coupling of the coordinated alkyne and azide. This forms a six-membered ruthenacycle intermediate. nih.gov DFT calculations indicate that the first C-N bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. organic-chemistry.orgnih.gov

Reductive Elimination: The triazole product is formed through reductive elimination from the ruthenacycle, which is the rate-determining step. organic-chemistry.orgnih.gov This step regenerates the active Ru(II) catalyst.

This oxidative coupling/reductive elimination sequence explains the observed 1,5-regioselectivity and the ability of RuAAC to proceed with both terminal and internal alkynes, a limitation for most CuAAC systems. organic-chemistry.orgnih.gov

Other transition metals like palladium and iridium can also catalyze reactions of azides, leading to products such as aminated compounds through pathways that may involve the formation of metal-nitrenoid intermediates or radical processes. nih.govacs.orgacs.org These reactions further highlight the rich and varied reactivity of the azide moiety in the presence of transition metals.

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Product 1,4-disubstituted 1,2,3-triazole nih.gov1,5-disubstituted 1,2,3-triazole organic-chemistry.org
Catalyst Cu(I) species (from Cu(II) + reductant) researchgate.netRu(II) complexes (e.g., [Cp*RuCl]) nih.gov
Alkyne Scope Primarily terminal alkynes wikipedia.orgTerminal and internal alkynes nih.gov
Proposed Mechanism Stepwise, via Cu-acetylide and Cu-triazolide intermediates. mdpi.comwikipedia.orgOxidative coupling to a ruthenacycle, followed by reductive elimination. organic-chemistry.orgnih.gov
Key Step Stepwise nucleophilic attack within a Cu-azide-acetylide complex. wikipedia.orgRate-determining reductive elimination from a six-membered ruthenacycle. organic-chemistry.orgnih.gov

Research Applications of Fmocnh Peg4 Ch2ch2n3 in Advanced Molecular Construction

Bioconjugation Strategies Utilizing FmocNH-PEG4-CH2CH2N3 for Chemical Biology Research

In chemical biology, this compound is instrumental in the precise construction of bioconjugates. medchemexpress.comcd-bioparticles.net Its bifunctional nature allows for the sequential or orthogonal ligation of different molecular entities, enabling the synthesis of well-defined and complex biomolecular structures. google.com The azide (B81097) group is particularly useful for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are known for their high efficiency and biocompatibility. cpcscientific.comacs.org

The functionalization of peptides and proteins is a cornerstone of chemical biology, and this compound plays a crucial role in this area. medchemexpress.comcd-bioparticles.net The Fmoc protecting group makes it highly suitable for incorporation into peptides during solid-phase peptide synthesis (SPPS). nih.gov Once incorporated, the azide group can be used to attach a wide variety of functionalities, such as fluorescent dyes, imaging agents, or therapeutic payloads. cpcscientific.com

Site-specific modification of proteins is essential for understanding their function and for the development of targeted therapeutics. google.com One common method involves the introduction of an unnatural amino acid containing an azide or alkyne group into the protein sequence. acs.org this compound can then be used to introduce the azide functionality at a specific site on a peptide during SPPS. This azide-modified peptide can subsequently be ligated to a protein containing a complementary alkyne group via click chemistry, resulting in a site-specifically modified protein. nih.gov

Another approach involves enzymatic modification. For instance, transglutaminase can be used to ligate an amine-containing molecule to a specific glutamine residue on a protein. cd-bioparticles.net An azido-PEG-amine, a derivative of this compound, can be used in this context to introduce an azide handle onto the protein surface for subsequent click reactions. cd-bioparticles.net

Site-Specific Modification Strategy Description Key Advantages
Unnatural Amino Acid Incorporation An amino acid with an azide or alkyne group is incorporated into the protein's sequence during expression. The complementary functional group is then introduced via a linker like this compound for click chemistry conjugation.High degree of site-specificity; allows for modification at virtually any position.
Enzymatic Ligation Enzymes like transglutaminase are used to attach a small molecule containing a bioorthogonal handle (e.g., an azide from an azido-PEG-amine) to a specific amino acid on the protein surface.High specificity for the target amino acid; mild reaction conditions.
N-terminal Modification Specific reagents can target the N-terminal alpha-amino group of a protein, allowing for the introduction of an azide handle for subsequent conjugation. acs.orgTargets a unique position on the protein; can be achieved under mild pH conditions. broadpharm.com

The modular design of bioconjugates allows for the rapid assembly of complex molecules from smaller, well-defined building blocks. biorxiv.org this compound is an ideal linker for such modular approaches due to its distinct functional ends. axispharm.com The Fmoc-protected amine allows for its incorporation into a peptide or other biomolecule using standard synthesis protocols. researchgate.net The terminal azide then serves as a versatile anchor point for attaching other modules, such as targeting ligands, therapeutic agents, or imaging probes, via click chemistry. cpcscientific.com The PEG4 spacer plays a crucial role in these assemblies by providing flexibility and increasing the solubility of the final conjugate. rsc.org

The conjugation of functional molecules to nucleic acids and oligonucleotides is vital for applications in diagnostics, therapeutics, and nanotechnology. broadpharm.comgoogle.com this compound and similar azide-PEG linkers can be utilized for the site-specific modification of DNA and RNA. rsc.orgrsc.org One common strategy involves the incorporation of an alkyne-modified nucleoside into the oligonucleotide sequence during solid-phase synthesis. acs.org The azide group of this compound can then be "clicked" onto the alkyne-modified oligonucleotide, allowing for the attachment of other molecules. rsc.org This approach has been used to create DNA-peptide conjugates and other complex nucleic acid-based structures. rsc.org The hydrophilic PEG linker can improve the aqueous solubility and bioavailability of the resulting oligonucleotide conjugate. creative-biolabs.com

Carbohydrates play critical roles in numerous biological processes, and the ability to functionalize them is of great interest. ox.ac.uk Click chemistry has emerged as a powerful tool for carbohydrate labeling and the synthesis of glycoconjugates. google.com Azide-functionalized carbohydrates can be prepared and then reacted with alkyne-containing molecules. google.com While direct research on this compound in carbohydrate systems is limited, the principles of using azide-PEG linkers are applicable. An alkyne-modified version of this linker could be reacted with an azide-bearing carbohydrate to introduce a PEGylated handle for further functionalization. This strategy can be used to create glycodendrimers and other complex carbohydrate-based architectures. cpcscientific.com The PEG linker can enhance the water solubility of these often-hydrophobic molecules.

Site-Specific Modification Approaches

Conjugation to Nucleic Acids and Oligonucleotides

Application in Polymer and Material Science Through Click Chemistry with this compound

The versatility of this compound extends beyond bioconjugation into the realm of polymer and material science. medchemexpress.comcd-bioparticles.netbroadpharm.com The azide group is a key component for utilizing click chemistry to create well-defined polymer architectures and to functionalize material surfaces. acs.orgaxispharm.com

The "grafting-to" approach is a common method where pre-synthesized polymers with reactive end groups are attached to a surface or another polymer backbone. ox.ac.uk For instance, a surface can be functionalized with alkyne groups, and then an azide-terminated polymer, potentially synthesized using a derivative of this compound as an initiator, can be "clicked" onto the surface. lumiprobe.comcpcscientific.com This method allows for the creation of polymer brushes and other surface modifications that can alter the properties of the material, such as its wettability or biocompatibility. rsc.org

Furthermore, this linker can be used in the synthesis of block copolymers. researchgate.netrsc.orguni-jena.de A polymer block can be synthesized with a terminal alkyne group, and then a second polymer block, initiated with an azide-containing initiator derived from this compound, can be attached via click chemistry. axispharm.com This modular approach provides excellent control over the final polymer structure. These functional materials have applications in creating hydrogels for drug delivery and tissue engineering, where the PEG component enhances biocompatibility. nih.govresearchgate.net

Application in Polymer/Material Science Description of Use of Azide-PEG Linkers Resulting Material/Structure
Surface Functionalization An azide-terminated PEG linker is "clicked" onto a surface that has been pre-functionalized with alkyne groups. lumiprobe.comnih.govrsc.orgPolymer brushes, anti-fouling surfaces, biocompatible coatings. rsc.orgcpcscientific.com
Block Copolymer Synthesis Two different polymer blocks, one with a terminal azide and the other with a terminal alkyne, are joined together via click chemistry. axispharm.comresearchgate.netrsc.orguni-jena.deWell-defined diblock or triblock copolymers with tailored properties.
Hydrogel Formation Azide-functionalized polymers or crosslinkers are reacted with alkyne-functionalized counterparts to form a crosslinked network. nih.govresearchgate.netresearchgate.netBiocompatible hydrogels for drug delivery, tissue engineering, and 3D cell culture.

Controlled Polymer Synthesis and Functionalization

The synthesis of polymers with well-defined architectures, molecular weights, and functionalities is critical for developing advanced materials. rsc.org Controlled/living radical polymerization (CLRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, have become foundational methods for achieving this precision. rsc.orgnumberanalytics.comazom.com Molecules like this compound are instrumental as functional initiators or modifiers in these processes, enabling the synthesis of polymers with precisely placed functionalities. rsc.org

The dual-functionality of this compound is key. The Fmoc-protected amine can be deprotected to reveal a primary amine, which can then act as an initiator for certain types of polymerization or be coupled to other molecules. creativepegworks.com Concurrently, the terminal azide remains available for subsequent modification via click chemistry, allowing for the introduction of a wide array of molecules, including peptides, drugs, or other polymer chains. acs.orgup.pt This orthogonal reactivity is fundamental to creating complex, multifunctional polymeric structures.

Graft Polymerization Strategies

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different composition, can be synthesized using several strategies, including "grafting to," "grafting from," and "grafting through." up.ptresearchgate.net The "grafting to" method involves attaching pre-synthesized polymer chains to a polymer backbone. researchgate.net

This compound is particularly well-suited for the "grafting to" approach. In a typical strategy, a polymer backbone can be synthesized with pendant alkyne groups. Separately, the this compound linker can be used to functionalize a desired side-chain polymer. The azide group on the PEG linker can then be "clicked" onto the alkyne-functionalized backbone, grafting the side chain to the main polymer. This method allows for precise control over the nature and length of the grafted chains. The hydrophilic PEG4 spacer can also improve the accessibility of the reactive azide group and influence the final properties of the graft copolymer, such as its solubility and self-assembly behavior.

Block Copolymer Architectures

Block copolymers are comprised of two or more distinct polymer chains (blocks) covalently linked together. rsc.orgmdpi.com They can self-assemble into various nanostructures, making them useful for applications ranging from drug delivery to nanotechnology. mdpi.com The synthesis of well-defined block copolymers often relies on sequential polymerization steps or the coupling of pre-formed polymer blocks. google.com

This compound serves as a valuable heterobifunctional linker for creating diverse block copolymer architectures. For example:

A-B Diblock Copolymers: The Fmoc-protected amine can be deprotected and used to initiate the ring-opening polymerization of N-carboxyanhydrides (NCAs) to form a polypeptide block (Block A). google.com The resulting polypeptide, now terminated with the PEG-azide moiety, can be coupled to a second polymer block (Block B) containing a terminal alkyne via a CuAAC reaction.

A-B-C Triblock Copolymers: Following the synthesis of an A-B diblock polymer where the PEG-azide linker joins the two blocks, the azide can be reduced to an amine. This new terminal amine can then initiate the polymerization of a third monomer, creating a C block and resulting in a linear A-B-C triblock copolymer.

Polymer ArchitectureSynthetic Strategy Utilizing this compound Derivative
Graft Copolymer A polymer backbone with alkyne groups is reacted with a side-chain polymer functionalized with the PEG-azide linker via a "grafting to" click reaction.
Diblock Copolymer The deprotected amine of the linker initiates polymerization of Block A. The terminal azide is then "clicked" to an alkyne-terminated Block B.
Triblock Copolymer After forming a diblock as described above, the azide linker is chemically converted to an initiator for the polymerization of Block C.

Development of Functional Biomaterials and Nanostructures

The creation of functional biomaterials and nanostructures often requires precise control over their chemical composition and spatial organization. up.ptresearchgate.net The properties of this compound make it an excellent tool for building such materials, including polymersomes and hydrogels, for biomedical applications like drug delivery and tissue engineering. biochempeg.combiochempeg.com

Polymersome Engineering and Surface Functionalization

Polymersomes are vesicular nanostructures formed from the self-assembly of amphiphilic block copolymers. nih.govnih.gov Their hollow core and bilayer membrane allow for the encapsulation of both hydrophilic and hydrophobic molecules. For applications like targeted drug delivery, the surface of the polymersome must be functionalized with targeting ligands. nih.gov

Block copolymers synthesized using this compound can be designed to self-assemble into polymersomes where the hydrophilic PEG-azide terminus is displayed on the outer surface. This creates a "clickable" surface. nih.gov Targeting moieties, such as peptides, antibodies, or small molecules that have been modified with a complementary alkyne group, can then be attached to the polymersome surface via a SPAAC or CuAAC reaction. This modular approach allows for the creation of a library of polymersomes with different surface functionalities from a single base polymer, facilitating the development of targeted therapeutic delivery systems. nih.govnih.gov

Hydrogel Formation and Modification

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal scaffolds for tissue engineering and controlled drug release. mdpi.com Their properties can be tuned by the choice of polymer, crosslinking density, and the incorporation of bioactive molecules. mdpi.comnih.gov

This compound and its derivatives can be used as agents for both forming and modifying hydrogels. For example, a multi-arm PEG functionalized with alkyne groups can be crosslinked using a diazide molecule derived from this compound (where the Fmoc group is removed and the amine is coupled to another azide-containing molecule). The resulting hydrogel network would be held together by stable triazole linkages formed via click chemistry. acs.org Furthermore, if a portion of the linkers used are the original mono-azide compound, the resulting hydrogel will be decorated with azide functional groups. These groups can then be used to immobilize growth factors, peptides (like the RGD sequence for cell adhesion), or other biomolecules to enhance the biological performance of the hydrogel scaffold. nih.gov

Role in PROTAC and ADC Linker Methodologies Utilizing this compound Derivatives

The linker is a critical component in both Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), dictating the stability, solubility, and efficacy of the final therapeutic construct. biochempeg.comfujifilm.com Derivatives of this compound are widely used in the synthesis of these advanced therapeutics due to their favorable properties. biochempeg.combiochempeg.com

For these applications, the core structure of this compound is often modified. For instance, the terminal azide might be replaced with a carboxylic acid (Fmoc-NH-PEG4-COOH) or another reactive group to facilitate conjugation. biochempeg.combiochempeg.com However, the fundamental principles of using the Fmoc-amine, PEG spacer, and a reactive terminus remain the same. The azide version is particularly useful for modular "click" assembly strategies.

A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. medchemexpress.com The linker connects the ligand that binds the target protein to the ligand that recruits the E3 ligase. The PEG4 spacer in derivatives of this compound provides the necessary length and flexibility to allow for the formation of a stable ternary complex. A synthetic route could involve clicking an alkyne-modified E3 ligase ligand to the azide terminus of the linker, followed by deprotection of the Fmoc group and amide coupling of the target protein binder. medchemexpress.com

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic drug. fujifilm.com The linker must be stable in circulation but allow for the release of the drug once the ADC reaches the tumor cell. biochempeg.comfujifilm.com PEG linkers, like those derived from this compound, are used to improve the pharmacokinetic properties of the ADC, increasing its solubility and circulation time. biochempeg.com The azide group offers a bioorthogonal handle for conjugation to an alkyne-modified antibody or drug payload, ensuring a specific and stable connection. medchemexpress.comruixibiotech.com

Therapeutic ModalityRole of this compound DerivativeComponent Contribution
PROTAC Serves as the central linker connecting the E3 ligase ligand and the target protein binder. biochempeg.comFmoc-NH: Orthogonal handle for conjugating one ligand. PEG4: Provides optimal spacing and solubility. Azide: "Click" handle for conjugating the second ligand.
ADC Acts as a hydrophilic linker to conjugate a cytotoxic drug to a monoclonal antibody. medchemexpress.comfujifilm.comFmoc-NH: Site for attachment to the drug or antibody. PEG4: Enhances solubility and pharmacokinetic profile of the ADC. biochempeg.comAzide: Bioorthogonal site for conjugation via click chemistry. medchemexpress.com

Design Principles for PROTAC Linkers Incorporating PEGylated Azides

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. broadpharm.com The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component that significantly influences the efficacy of the PROTAC. explorationpub.comresearchgate.net The incorporation of PEGylated azides, such as in this compound, into PROTAC linkers is guided by several key design principles.

Modulation of Physicochemical Properties: PEG chains are the most common motifs in PROTAC linkers, primarily due to their ability to improve the water solubility and cell permeability of the often-hydrophobic PROTAC molecule. explorationpub.comnih.gov The hydrophilic nature of the PEG4 chain in this compound can help to mitigate poor solubility, which is a common challenge in PROTAC development. nih.gov

Optimization of Ternary Complex Formation: The length and flexibility of the linker are crucial for the productive formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). explorationpub.com PEG linkers offer a flexible scaffold that can be systematically varied in length to achieve the optimal distance and orientation between the two protein-binding moieties. nih.gov For instance, studies have shown that PROTACs with longer PEG linkers can exhibit higher degradation efficiency for certain targets. explorationpub.com However, the optimal length is target-dependent; for example, while a 16-atom PEG linker was found to be optimal for degrading the estrogen receptor α (ERα), a shorter 8-atom PEG linker was more effective for degrading CRBN in a homo-PROTAC system. broadpharm.comexplorationpub.com

Modular and Convergent Synthesis: The azide group is a key functional handle for "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction allows for the highly efficient and selective formation of a stable triazole linkage between the linker and a ligand functionalized with a terminal alkyne. nih.gov This modular approach greatly accelerates the synthesis of PROTAC libraries with variations in linker length, composition, or attachment points, facilitating rapid optimization of degrader activity. nih.gov The Fmoc-protected amine allows for the initial assembly of one part of the PROTAC, often on a solid support, followed by the click reaction to attach the second ligand. mdpi.com

PROTAC TargetLinker TypeLinker Length (atoms)Observed Effect on DegradationReference
Estrogen Receptor α (ERα)PEG16Significantly more potent in degrading the target compared to a 12-atom linker. broadpharm.comexplorationpub.com
CRBN (homo-PROTAC)PEG8Optimal linker length for degradation. explorationpub.com
TANK-binding kinase 1 (TBK1)PEG>12Robust degradation potential observed with longer linkers. explorationpub.com
BRD4PEG-Triazole1-2 PEG unitsReduced degradation potency compared to shorter (0 PEG units) and longer (4-5 PEG units) linkers. nih.gov

Chemical Strategies for Antibody-Drug Conjugate (ADC) Linker Construction with this compound Derivatives

Antibody-Drug Conjugates (ADCs) are targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. biochempeg.comtohoku.ac.jp The linker connecting the antibody and the payload is critical for the stability, pharmacokinetics, and efficacy of the ADC. nih.gov Derivatives of this compound are valuable tools in modern ADC construction.

Site-Specific Conjugation via Click Chemistry: A major goal in ADC development is the production of homogeneous conjugates with a defined drug-to-antibody ratio (DAR). nih.govacs.org The azide group on the linker enables site-specific conjugation to an antibody that has been engineered to contain an alkyne functionality. This is often achieved by incorporating a non-natural amino acid with an alkyne side chain into the antibody sequence. The subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) provides a highly efficient and bioorthogonal method for attaching the linker-payload to the antibody at a precise location, yielding a homogeneous ADC. nih.govmdpi.com

Enzymatic Ligation and Branched Architectures: For achieving higher DARs (e.g., 6 or 8) in a site-specific manner, branched linkers are employed. nih.govmdpi.com A typical strategy involves the enzymatic modification of the antibody (e.g., using microbial transglutaminase) to introduce a branched linker containing multiple azide groups. nih.gov For example, a branched triazide linker can be attached to the antibody, followed by a click reaction with an alkyne-functionalized payload to generate a homogeneous DAR 6 ADC. nih.govmdpi.com The length of the PEG spacer within these branched linkers is critical; a study showed that a DAR 6 ADC with a longer PEG4-containing branched linker was significantly more potent than one with a shorter linker, possibly due to reduced steric hindrance for enzyme-mediated payload release. nih.govmdpi.com

ADC TargetLinker Type/StrategyDrug-to-Antibody Ratio (DAR)Key FindingReference
HER2Branched amino-triazide with PEG46 (homogeneous)The "long" linker ADC was as active as its heterogeneous counterpart, while the "short" linker ADC was 10-fold less potent. nih.govmdpi.com
GeneralStochastic lysine (B10760008) conjugation~3.5 (heterogeneous)Standard method resulting in heterogeneous mixtures. nih.gov
HER2Site-specific via pAMF incorporation and SPAACDefinedFacilitated near-complete conjugation of a DBCO-PEG-MMAF drug. researchgate.net
GeneralGlucuronide-basedVariableShowed minimal aggregation compared to dipeptide-linked conjugates. nih.gov

Development of Chemical Probes and Imaging Agents Using this compound (Emphasis on Synthetic Methodology)

The unique trifunctional nature of this compound makes it an excellent scaffold for the synthesis of sophisticated chemical probes and imaging agents. The Fmoc-protected amine allows for its incorporation into peptides using solid-phase peptide synthesis (SPPS), while the azide group serves as a handle for bioorthogonal conjugation to reporter molecules or biological targets.

Synthesis of Fluorescently-Labeled Conjugates

Fluorescent probes are indispensable tools for visualizing biological processes in real-time. The synthesis of such probes often involves the conjugation of a fluorophore to a targeting moiety, such as a peptide or a small molecule.

A common synthetic strategy involves using SPPS to build a peptide sequence on a resin. nih.gov An Fmoc-protected amino acid containing a PEG-azide linker, such as a derivative of this compound, can be incorporated into the peptide chain. rsc.org After completion of the peptide sequence, the terminal Fmoc group is removed, and a fluorescent dye can be coupled to the newly freed N-terminus. iris-biotech.de Alternatively, the azide group on the linker can be used to attach a fluorophore that has been functionalized with an alkyne, using a CuAAC reaction. mdpi.comresearchgate.net This modular approach allows for the easy generation of a variety of fluorescent probes. For instance, fluorogenic azide probes have been developed that show a significant increase in fluorescence upon reaction with an alkyne, enabling no-wash imaging of biological targets. pnas.orgrsc.org

Fluorophore ClassConjugation StrategyApplicationKey FeatureReference
SafiriniumCuAAC with azide/alkyne probesCellular imagingProbes are stable and maintain fluorescent properties after conjugation. mdpi.comresearchgate.net
Si-rhodamineReaction of azide probe with cyclooctyne (B158145)NIR imaging of glycansUp to 48-fold fluorescence enhancement upon reaction (fluorogenic). pnas.org
CoumarinStrain-promoted azide-alkyne cycloaddition (SPAAC)Biological imagingFluorogenic click reaction with coumarin-conjugated cyclooctyne. acs.org
Cy5CuAAC of azide-drug to alkyne-nanoparticleChemical proteomics in living cellsConjugation to fluorescent nanoparticles for target engagement studies. acs.org

Radiotracer Precursor Synthesis

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides, such as Fluorine-18 (¹⁸F). nih.gov The synthesis of PET radiotracers often involves the late-stage introduction of the radionuclide onto a targeting biomolecule. Azide-functionalized PEG linkers are highly valuable for this purpose.

The synthesis of a radiotracer precursor using a molecule like this compound would typically involve conjugating the Fmoc-protected amine end to a targeting ligand. After deprotection, the azide group is then ready for the radiolabeling step. The most common method is the CuAAC reaction, where the azide-functionalized precursor is reacted with an ¹⁸F-labeled alkyne-containing prosthetic group. nih.govnih.govresearchgate.net This reaction is high-yielding and can be performed under mild conditions, which is crucial when dealing with sensitive biomolecules and short-lived isotopes. nih.govresearchgate.net Alternatively, for in vivo applications or when the use of a copper catalyst is undesirable, strain-promoted azide-alkyne cycloaddition (SPAAC) is employed. aristonpubs.com In this case, the azide precursor is reacted with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), that has been labeled with ¹⁸F. aristonpubs.comnih.gov These methods allow for the rapid and efficient synthesis of PET tracers for imaging a wide range of biological targets.

RadionuclideLabeling StrategyProsthetic Group/ReagentKey FindingReference
¹⁸FCuAAC¹⁸F-labeled alkynesHigh efficiency and selectivity for labeling peptides and small molecules. nih.gov
¹⁸FSPAAC (Copper-free)¹⁸F-labeled dibenzocyclooctyne (DBCO)Rapid, high-yielding labeling of PEG-azides, eliminating cytotoxic copper. aristonpubs.com
¹⁸FCuAAC[¹⁸F]Fluoroethylazide ([¹⁸F]FEA)Efficient labeling of alkyne-functionalized biomolecules. researchgate.netnih.gov
¹⁸FSilicon-fluoride acceptor chemistrySilicon-¹⁸F based azideLabeling of a model peptide at ambient temperature in 75% radiochemical yield. nih.gov

Analytical Methodologies for Characterization of Fmocnh Peg4 Ch2ch2n3 Derived Constructs

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic methods are crucial for verifying the covalent structure of the linker and confirming its successful conjugation to biomolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information at the atomic level. In ¹H NMR spectroscopy of the Fmoc-NH-PEG4-CH2CH2N3 linker, characteristic signals confirm its structure. Protons of the fluorenylmethoxycarbonyl (Fmoc) group typically resonate in the aromatic region (~7.2-7.8 ppm), while the methylene (B1212753) protons of the polyethylene (B3416737) glycol (PEG) chain are observed around 3.6 ppm. Following conjugation, for example via click chemistry, the disappearance of azide-adjacent proton signals and the appearance of new signals, such as a triazole proton peak, confirm the formation of the new covalent bond. uu.nluga.edu

Infrared (IR) Spectroscopy is highly effective for identifying key functional groups. A strong, sharp absorption band around 2100 cm⁻¹ is a definitive indicator of the azide (B81097) (N₃) functional group in the linker. uzh.ch Other significant peaks include the carbamate (B1207046) C=O stretch of the Fmoc group (~1700 cm⁻¹) and the C-O-C ether stretches of the PEG backbone (~1100 cm⁻¹). acs.org The disappearance of the azide peak after a conjugation reaction, such as a Huisgen 1,3-dipolar cycloaddition, provides clear evidence of a successful transformation to a triazole. uga.eduutoronto.ca

Table 1: Characteristic Spectroscopic Data for Fmoc-NH-PEG4-CH2CH2N3

TechniqueFunctional GroupCharacteristic Signal/Peak
¹H NMRAromatic Protons (Fmoc)~7.2 - 7.8 ppm
¹H NMRPEG Methylene Protons (-CH₂CH₂O-)~3.6 ppm
IR SpectroscopyAzide (N₃)~2100 cm⁻¹
IR SpectroscopyCarbamate Carbonyl (C=O)~1700 cm⁻¹
IR SpectroscopyEther (C-O-C)~1100 cm⁻¹

Note: Exact peak positions can vary based on solvent and instrumentation.

Mass Spectrometry-Based Characterization of Conjugates

Mass spectrometry (MS) is a cornerstone technique for characterizing bioconjugates, offering precise molecular weight data and insights into modification sites. nih.gov

High-resolution mass spectrometry (HRMS), using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) with high-resolution analyzers (e.g., Time-of-Flight, Orbitrap), accurately determines the molecular weight of the intact conjugate. thermofisher.comlcms.cz This precision allows for the unambiguous confirmation of successful conjugation and the determination of the number of linker molecules attached to the biomolecule (e.g., mono-, di-, or poly-conjugated species). nih.govthermofisher.com The measured mass of the conjugate is compared with the calculated theoretical mass; a low mass error provides high confidence in the product's identity. lcms.cz

Table 2: Illustrative HRMS Data for a Model Peptide Conjugate

SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Error (ppm)
Unconjugated Peptide15000.0015000.1510
Mono-conjugated Peptide15448.2415448.4211.6
Di-conjugated Peptide15896.4815896.7013.8

This table presents hypothetical data for illustrative purposes.

Identifying the specific location of conjugation on a protein is critical. thermofisher.com Peptide mapping, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the definitive method for this purpose. enovatia.comsigmaaldrich.com The process involves:

Enzymatic Digestion: The protein conjugate is cleaved into smaller peptides using a specific protease, such as trypsin.

Chromatographic Separation: The resulting peptide mixture is separated using HPLC. nih.gov

Tandem Mass Spectrometry: Individual peptides are selected and fragmented in the mass spectrometer. By analyzing the fragmentation spectra (MS/MS), the amino acid sequence of each peptide is determined. A mass shift corresponding to the PEG-azide linker on a specific peptide identifies the precise amino acid residue of conjugation. nih.govgenscript.comresearchgate.net

High-Resolution Mass Spectrometry for Molecular Weight Confirmation

Chromatographic Separations for Purity and Conjugation Efficiency Assessment

Chromatographic methods are indispensable for separating the desired conjugate from reactants and by-products, enabling the assessment of purity, homogeneity, and reaction efficiency. biopharmaspec.comnih.gov

Reversed-phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of bioconjugates. cellmosaic.com It separates molecules based on differences in hydrophobicity. The conjugation of the Fmoc-NH-PEG4-CH2CH2N3 linker to a biomolecule typically increases its hydrophobicity, leading to a longer retention time on an RP-HPLC column compared to the unconjugated molecule. By integrating the areas of the different peaks in the chromatogram, the relative quantities of the starting material, the final product, and any impurities can be determined, providing a quantitative measure of purity.

Size exclusion chromatography (SEC) separates molecules based on their hydrodynamic volume, or size, in solution. researchgate.netchromatographyonline.com This technique is highly effective for quantifying the level of aggregation in the bioconjugate sample and for removing small molecules like the unreacted linker. cellmosaic.com Larger molecules, such as aggregates, elute first, followed by the monomeric conjugate, and finally the smaller, unconjugated molecules. SEC is a primary method for assessing the homogeneity and purity of therapeutic proteins and their conjugates under non-denaturing conditions. researchgate.net

Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical tool for the separation and characterization of proteins and their PEGylated derivatives based on differences in their surface hydrophobicity. uchile.cl In HIC, a high salt concentration in the mobile phase promotes the interaction between hydrophobic moieties on the protein surface and the hydrophobic stationary phase. thermofisher.com The elution of bound proteins is then achieved by decreasing the salt concentration of the mobile phase.

Research Findings:

Studies have demonstrated that HIC can effectively separate PEGylated proteins. For instance, the separation of mono- and di-PEGylated RNase A from the native protein has been successfully achieved using HIC. uchile.cl The degree of PEGylation was shown to increase the protein's hydrophobicity, leading to stronger retention on the HIC column. uchile.cl The choice of the HIC resin, such as those with butyl or phenyl ligands, and the salt type and concentration in the mobile phase are critical parameters that need to be optimized for a given separation. thermofisher.comnih.gov While HIC is a valuable technique, it can sometimes exhibit lower capacity and resolution between adjacent peaks compared to other chromatographic methods.

Table 1: HIC Experimental Parameters for PEGylated Protein Analysis

ParameterTypical ConditionsReference
Stationary Phase Butyl, Phenyl, or Alkyl Amide functionalized silica (B1680970) or polymeric beads thermofisher.comnih.gov
Mobile Phase A (Binding) High salt concentration (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) or sodium chloride) in a buffer (e.g., sodium phosphate, pH 7.0) uchile.clthermofisher.com
Mobile Phase B (Elution) Low salt or no salt buffer thermofisher.com
Gradient Decreasing salt gradient thermofisher.com
Detection UV absorbance at 280 nm thermofisher.com

Electrophoretic Methods for Heterogeneity Analysis

Electrophoretic techniques are fundamental for assessing the size and charge heterogeneity of proteins and their PEGylated conjugates.

SDS-PAGE is a widely used method for estimating the molecular weight of proteins and assessing the extent of PEGylation. nih.gov In this technique, the protein is denatured and coated with the anionic detergent sodium dodecyl sulfate (SDS), which imparts a uniform negative charge-to-mass ratio. The proteins then migrate through a polyacrylamide gel matrix, separating primarily based on their molecular size. niscpr.res.in

The addition of a PEG chain, originating from a linker like FmocNH-PEG4-CH2CH2N3, increases the hydrodynamic radius of the protein. This results in a slower migration rate in the gel, leading to a visible band shift compared to the unmodified protein. researchgate.net This shift allows for the qualitative assessment of the PEGylation reaction's success and the distribution of different PEGylated species. researchgate.net However, the interaction between PEG and SDS can sometimes lead to smeared or broadened bands, potentially complicating the interpretation. nih.gov Native PAGE, which is performed under non-denaturing conditions, can sometimes offer better resolution by avoiding the PEG-SDS interaction issue. nih.gov

Research Findings:

SDS-PAGE has been successfully used to characterize various PEGylated proteins. For example, the derivatization of different forms of phenylalanine hydroxylase (PAH) with PEG was clearly demonstrated by the appearance of higher molecular weight bands on an SDS-PAGE gel. researchgate.net It's important to be aware of potential artifacts, such as the loss of the PEG chain from certain types of PEG-maleimide conjugates during sample preparation for SDS-PAGE, which could lead to inaccurate characterization. nih.gov

Table 2: Typical SDS-PAGE Analysis of PEGylated Constructs

ComponentObservationReference
Unmodified Protein Migrates at its expected molecular weight. researchgate.net
Mono-PEGylated Protein Appears as a distinct band at a higher apparent molecular weight than the unmodified protein. researchgate.net
Di- and Multi-PEGylated Proteins Appear as a ladder of bands at progressively higher apparent molecular weights. researchgate.net
Free PEG May not be visible with standard protein stains but can be detected using specific staining methods or by Western blot with anti-PEG antibodies. niscpr.res.in

Isoelectric focusing (IEF) and capillary electrophoresis (CE) are high-resolution techniques used to analyze the charge heterogeneity of proteins. google.comnih.gov IEF separates proteins based on their isoelectric point (pI), the pH at which a protein has no net charge. google.com CE, in its various formats, separates molecules based on their charge-to-size ratio in a capillary under the influence of a high electric field. thermofisher.com

PEGylation can mask the surface charges of a protein, altering its pI and electrophoretic mobility. This property is utilized to separate PEGylated isomers where the PEG chain is attached at different sites on the protein, as each positional isomer may have a slightly different pI.

Imaged capillary isoelectric focusing (icIEF) is a modern variant of IEF that has become an industry standard for charge variant analysis. google.comnih.gov However, the analysis of PEGylated proteins by icIEF can be challenging, as the PEG chains can mask the protein's charge, leading to broad or merged peaks. nih.gov Recent advancements, such as the use of novel matrix formulations containing additives like glycine (B1666218) and taurine, have shown to significantly improve the resolution of charge variants in PEGylated proteins. nih.gov

Capillary Electrophoresis (CE), particularly in the mode of sodium dodecyl sulfate-capillary gel electrophoresis (SDS-CGE), has proven effective for the high-resolution separation of PEGylated proteins based on size. nih.gov This technique can differentiate between PEG-protein conjugates with only small differences in their molecular weight. nih.gov Affinity capillary electrophoresis (ACE) is another CE-based method that can be used to assess how PEGylation affects the binding affinity of a protein to its ligand. researchgate.net

Research Findings:

A study on interferon-alpha modified with large PEG molecules demonstrated the high separation capability of SDS-CGE, which could differentiate conjugates with small mass differences. nih.gov Furthermore, novel icIEF methods have been developed that enable the successful separation of charge variants of PEGylated proteins, which was previously difficult to achieve. nih.gov These methods allow for the analysis of PEGylated proteins in their conjugated state, providing a more accurate reflection of the product's heterogeneity. nih.gov

Table 3: Electrophoretic Techniques for PEGylated Construct Analysis

TechniquePrinciple of SeparationApplication for PEGylated ConstructsReference
Isoelectric Focusing (IEF/icIEF) Isoelectric point (pI)Analysis of charge heterogeneity and positional isomers. google.comnih.gov
Capillary Zone Electrophoresis (CZE) Charge-to-size ratioSeparation of species with different levels of PEGylation or charge variants. nih.gov
SDS-Capillary Gel Electrophoresis (SDS-CGE) Molecular size in a sieving matrixHigh-resolution sizing and purity assessment of PEGylated species. nih.gov
Affinity Capillary Electrophoresis (ACE) Binding affinityQuantifying the effect of PEGylation on biological interactions. researchgate.net

Future Research Directions and Emerging Applications of Fmocnh Peg4 Ch2ch2n3

Advancements in Orthogonal Click Chemistries for Multi-Functionalization

The presence of two distinct reactive sites on Fmoc-NH-PEG4-CH2CH2N3—the protected amine and the terminal azide (B81097)—makes it an ideal candidate for advanced multi-functionalization strategies using orthogonal chemistries. Orthogonal reactions are those that occur in the same vessel without interfering with one another. acs.org This allows for the sequential or simultaneous attachment of different molecules to a central scaffold.

Future research will focus on expanding the repertoire of orthogonal reactions compatible with this linker. While the azide is primarily used for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, and the amine (after deprotection) for standard amide bond formation, new combinations are being explored. nih.govmdpi.com For instance, after using the azide in a click reaction, the Fmoc group can be removed to expose the amine for conjugation with an N-hydroxysuccinimide (NHS) ester-activated molecule. peptide.com This enables the precise, site-specific attachment of two different payloads, such as a targeting ligand and a therapeutic agent, onto a single molecular entity. The development of terpolymers using multiple, mutually compatible click reactions like thiol-maleimide coupling, 1,3-dipolar cycloaddition, and hydrazone formation points towards a future where building blocks like Fmoc-NH-PEG4-CH2CH2N3 can be incorporated into even more complex, multi-component systems. rsc.org

Reaction Functional Group on Linker Reacts With Key Features
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide (-N3)Strained Alkynes (e.g., DBCO, BCN)Copper-free, bioorthogonal, rapid kinetics. preprints.orgbiochempeg.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide (-N3)Terminal AlkynesHigh yield, forms stable triazole linkage, requires copper catalyst. tcichemicals.com
Amide Bond FormationAmine (-NH2, after Fmoc deprotection)Activated Carboxylic Acids (e.g., NHS esters)Robust, widely used in bioconjugation. peptide.com
Staudinger LigationAzide (-N3)PhosphinesBioorthogonal, forms an amide bond.

Integration into Automated Synthesis Platforms for High-Throughput Research

The Fmoc-protected amine makes Fmoc-NH-PEG4-CH2CH2N3 perfectly suited for integration into automated solid-phase peptide synthesis (SPPS) protocols. cpcscientific.com Automated synthesizers are the workhorses of peptide and oligonucleotide research, enabling the rapid and reliable production of complex biopolymers. By using this linker as one of the building blocks, an azide handle can be precisely incorporated at any desired position within a peptide sequence.

Future advancements will focus on optimizing the coupling efficiency of this and similar PEGylated linkers in automated platforms to facilitate the high-throughput synthesis of peptide-drug conjugates, labeled peptides for diagnostic assays, and peptide-based biomaterials. The ability to program the site-specific incorporation of the azide handle allows for the creation of large libraries of peptides, each ready for subsequent modification via click chemistry. This synergy between automated synthesis and bioorthogonal chemistry accelerates research by enabling the rapid generation and screening of numerous candidates for therapeutic or diagnostic applications. nih.gov

Expansion into Novel Bioorthogonal Reactions and Their Methodologies

While azide-alkyne cycloaddition is the most common bioorthogonal reaction for the azide group, the field is continuously evolving, with new reactions being developed that expand the synthetic biologist's toolkit. nih.gov Research is actively exploring the use of the azide moiety in Fmoc-NH-PEG4-CH2CH2N3 for reactions beyond the classic "click" paradigm.

One emerging area is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, which boasts exceptionally fast reaction rates. mdpi.com While the azide itself is not directly involved, the linker can be used to build a molecule that is subsequently modified with a strained alkene, which can then participate in an IEDDA reaction. Furthermore, novel photo-controllable bioorthogonal reactions are being developed that allow for spatiotemporal control over conjugation. rsc.org For example, a caged reactant could be activated by light at a specific location, initiating its reaction with the azide. The development of such advanced methodologies will allow for more precise control over the assembly of complex biological systems both in vitro and in vivo. acs.org

Bioorthogonal Reaction Type Reactive Partners Potential Advantage
Azide-Alkyne CycloadditionAzide + Alkyne (terminal or strained)Well-established, high efficiency, stable product. mdpi.com
Staudinger LigationAzide + TriarylphosphineForms a native amide bond, traceless ligation.
Inverse-Electron-Demand Diels-Alder (IEDDA)Tetrazine + Strained Alkene/AlkyneExtremely fast reaction kinetics. mdpi.com
Photo-Click ChemistryPhoto-activatable group + PartnerSpatiotemporal control using light. rsc.org

Rational Design of Next-Generation PEGylated Building Blocks with Enhanced Properties

The PEG4 chain in Fmoc-NH-PEG4-CH2CH2N3 imparts favorable properties like increased hydrophilicity and reduced immunogenicity. However, there is a growing interest in the rational design of next-generation linkers with enhanced or tailored characteristics. enamine.netnih.gov This involves moving beyond simple linear PEG chains to create building blocks with optimized lengths, branching, and rigidity.

Research in this area focuses on several key goals:

Modulating Pharmacokinetics: The length of the PEG linker can significantly influence a drug's circulation half-life and clearance profile. mdpi.combroadpharm.com Future building blocks may feature a range of precisely defined PEG lengths (e.g., PEG8, PEG12, PEG24) to fine-tune these properties for specific applications.

Improving Stability: While the ether linkages in PEG are generally stable, linkers can be designed with greater resistance to enzymatic or chemical degradation for applications requiring long-term stability.

Controlling Rigidity: Introducing more rigid or conformationally constrained elements into the linker can impact the binding affinity and activity of the final conjugate, a crucial factor in the design of molecules like PROTACs (PROteolysis TArgeting Chimeras). biochempeg.com

Enhancing Biocompatibility: While PEG is considered safe, concerns about anti-PEG antibodies have prompted research into alternative hydrophilic polymers or modifications to the PEG structure to further reduce immunogenicity. preprints.orgmdpi.com

Applications in Combinatorial Chemistry and Library Synthesis for Drug Discovery Research

Combinatorial chemistry, particularly the synthesis of DNA-Encoded Libraries (DEL), is a powerful tool for discovering new drug leads. researchgate.net In DEL technology, small molecules are covalently attached to unique DNA tags that encode their chemical structure. Fmoc-NH-PEG4-CH2CH2N3 is an ideal linker for this application. It can be incorporated into a growing molecule on-DNA, and its terminal azide is then used to "click" on a diverse set of building blocks bearing alkyne groups.

Future applications will see this linker used to construct vast libraries containing millions or even billions of unique compounds. researchgate.net The PEG spacer can improve the aqueous solubility and synthetic accessibility of the library members, which is often a challenge in DEL synthesis. researchgate.net By combining the power of automated synthesis, the versatility of the Fmoc-NH-PEG-N3 linker, and the screening capacity of DEL, researchers can rapidly explore enormous chemical space to identify novel hits against a wide range of biological targets. This high-throughput approach significantly accelerates the early stages of drug discovery, from hit identification to lead optimization. medchemexpress.com

Q & A

Basic Research Questions

Q. What are the critical analytical techniques for characterizing FmocNH-PEG4-CH2CH2N3 purity and structural integrity?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection (λ = 265–280 nm for Fmoc groups) and mass spectrometry (MS) for molecular weight confirmation. For azide functionality, employ Fourier-transform infrared spectroscopy (FTIR) to verify the characteristic N₃ stretch (~2100 cm⁻¹). Ensure NMR (¹H and ¹³C) aligns with expected PEG spacer peaks (δ 3.5–3.7 ppm) and Fmoc aromatic protons (δ 7.3–7.8 ppm). Cross-validate results with orthogonal methods to resolve ambiguities (e.g., discrepancies in PEG chain length) .

Q. How should researchers design a controlled experiment to evaluate this compound’s stability under varying pH conditions?

  • Methodological Answer :

Define pH ranges (e.g., 4.0, 7.4, 9.0) relevant to biological or reaction environments.

Prepare triplicate samples in buffered solutions, incubate at 25°C/37°C, and monitor degradation via HPLC at timed intervals (0, 24, 48 hrs).

Include negative controls (e.g., inert PEG derivatives) to isolate azide/Fmoc-specific instability.
Statistical Validation: Apply ANOVA with post-hoc Tukey tests to compare degradation rates across pH groups, ensuring p-values <0.05 for significance .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound conjugation efficiency across studies?

  • Methodological Answer :

  • Hypothesis Testing : Evaluate variables such as reaction stoichiometry (e.g., Cu(I) catalyst concentration in click chemistry), solvent polarity (DMF vs. aqueous buffers), or Fmoc deprotection efficiency (piperidine vs. DBU).
  • Data Harmonization : Use meta-analysis to aggregate datasets, applying the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when comparing multiple hypotheses .
  • Reproducibility Checks : Replicate key experiments with standardized protocols (e.g., NIH guidelines for reagent handling ).

Q. What strategies optimize this compound’s use in multi-step bioconjugation workflows without side reactions?

  • Methodological Answer :

Sequential Protection/Deprotection : Use orthogonal protecting groups (e.g., tert-butyl for carboxylates) to prevent azide interference during Fmoc cleavage.

Reaction Monitoring : Employ real-time FTIR or LC-MS to detect unintended intermediates (e.g., triazole byproducts).

Kinetic Control : Adjust reaction temperatures (e.g., 4°C for slower kinetics) and catalyst loading to favor selectivity.
Validation: Compare yields via gravimetric analysis and MALDI-TOF MS for conjugate integrity .

Q. How should researchers statistically validate the reproducibility of this compound-based assays in high-throughput screening?

  • Methodological Answer :

  • Power Analysis : Determine sample size using pilot data to ensure effect sizes (e.g., ≥20% yield difference) are detectable with 80% power.
  • Batch Effect Correction : Apply linear mixed-effects models to account for inter-batch variability in PEG linker synthesis.
  • Quality Metrics : Report relative standard deviation (RSD) for intra-assay replicates and use Bland-Altman plots for inter-lab comparisons .

Methodological Frameworks for Experimental Design

Q. What FINER criteria apply when formulating research questions involving this compound?

  • Answer :

  • Feasible : Ensure access to azide-compatible detection tools (e.g., fluorogenic probes for click chemistry).
  • Novel : Explore understudied applications (e.g., PEG-azide spacers in targeted nanoparticle delivery).
  • Ethical : Adhere to institutional guidelines for handling hazardous reagents (e.g., Cu(I) catalysts).
  • Relevant : Align with broader goals like improving bioconjugation yield or reducing cytotoxicity .

Q. How can the PICO framework structure a study on this compound’s efficacy in drug delivery systems?

  • Answer :

  • Population : In vitro cancer cell lines (e.g., HeLa).
  • Intervention : this compound-linked prodrugs.
  • Comparison : Non-PEGylated azide analogs.
  • Outcome : Cellular uptake efficiency (quantified via flow cytometry) and IC₅₀ reduction .

Data Presentation & Compliance

Q. What are the minimum reporting standards for this compound synthesis in peer-reviewed journals?

  • Answer :

  • Include NMR/HPLC traces in Supporting Information with integration values and purity thresholds (>95%).
  • Specify PEG chain length dispersity (Đ = Mw/Mn) via GPC data.
  • Disclose lyophilization/storage conditions affecting azide stability (e.g., -20°C under argon) .

Q. How should researchers address conflicting spectral data in this compound characterization?

  • Answer :

  • Perform solvent titrations (e.g., D₂O vs. CDCl₃) to resolve NMR peak splitting.
  • Cross-reference with computational simulations (e.g., DFT for predicted IR bands).
  • Annotate ambiguities in the Discussion section, citing limitations of current analytical methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.